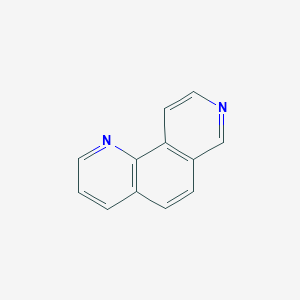

1,8-Phenanthroline

Description

Properties

CAS No. |

230-30-8 |

|---|---|

Molecular Formula |

C12H8N2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1,8-phenanthroline |

InChI |

InChI=1S/C12H8N2/c1-2-9-3-4-10-8-13-7-5-11(10)12(9)14-6-1/h1-8H |

InChI Key |

HBBKKZVRZMEYOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=NC=C3)N=C1 |

Origin of Product |

United States |

Preparation Methods

Skraup and Doebner-von Miller Reactions

The foundational synthesis of 1,10-phenanthroline involves the cyclization of o-phenylenediamine derivatives under acidic conditions. In the Skraup reaction, o-phenylenediamine reacts with glycerol and concentrated sulfuric acid at elevated temperatures (150–200°C), facilitating the formation of the phenanthroline backbone through dehydration and aromatization. This method, while historically significant, suffers from moderate yields (40–60%) and the generation of hazardous byproducts, including sulfur oxides and polymeric residues.

The Doebner-von Miller modification introduces ketonic components, such as methyl ethyl ketone, to stabilize intermediate species and improve regioselectivity. However, these conditions still require stringent temperature control and prolonged reaction times (12–24 hours), limiting their industrial applicability.

Mechanistic Insights and Limitations

Cyclization proceeds via protonation of the diamine’s amino groups, followed by nucleophilic attack and subsequent dehydrogenation. The use of glycerol as a solvent and reactant introduces hydroxyl groups that participate in intermediate stabilization, though competing side reactions often reduce overall efficiency. Environmental concerns associated with concentrated sulfuric acid and high-energy consumption have driven the development of alternative methodologies.

One-Step Synthesis Method

Patent Overview and Reaction Optimization

A breakthrough in phenanthroline synthesis emerged with the one-step method disclosed in WO2010127574A1. This approach condenses o-phenylenediamine derivatives (Formula II) with ketonic reagents (Formula III) in a concentrated hydrochloric acid and organic acid mixture, eliminating the need for multistep protocols. For example, reacting 5,6-epoxy-1,10-phenanthroline with dibromoalkyl compounds in tetrahydrofuran yields bromoalkoxy-phenanthroline intermediates, which subsequently undergo amine coupling to form target compounds.

Advantages Over Classical Methods

The patented method achieves yields exceeding 80% under mild conditions (70–100°C, 2–8 hours), with purification simplified through ketone solvent recrystallization. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction homogeneity, while organic acids (e.g., acetic acid) act as dual proton donors and dehydrating agents, minimizing side product formation. Environmental benefits include reduced acid waste and energy consumption compared to traditional approaches.

Functionalization and Derivative Synthesis

Methoxylation Strategies

Recent advances enable direct functionalization of the phenanthroline core. Meiries et al. demonstrated that methoxylation of p-iododiimines using 1,10-phenanthroline as a ligand proceeds efficiently in aqueous media, yielding p-methoxyaniline derivatives. This method avoids anhydrous conditions and achieves >90% conversion for substrates with ethyl or propyl substituents, though methyl analogs exhibit partial diimine bridge cleavage.

Schiff Base Complex Formation

Microwave-assisted synthesis has streamlined the production of phenanthroline-derived Schiff bases. A representative protocol involves grinding trimethoprim and benzophenone derivatives under microwave irradiation (100°C, 10 minutes), followed by reflux with metal chlorides to form coordination complexes. Table 1 summarizes the physical properties and yields of Ni(II), Co(II), and Cu(II) complexes synthesized via this route.

Table 1: Physical Characteristics and Elemental Analysis of Phenanthroline Metal Complexes

| Empirical Formula | Color | Yield (%) | M (%) Found (Calc.) | C (%) Found (Calc.) | H (%) Found (Calc.) |

|---|---|---|---|---|---|

| [Co(L)(Q)(H)] | Brown | 82 | 7.76 (8.08) | 59.06 (59.31) | 4.21 (4.98) |

| [Ni(L)(Q)H] | Green | 78 | 7.88 (8.05) | 59.24 (59.33) | 4.58 (4.98) |

| [Cu(L)(Q)]Cl.H | Reddish | 67 | 8.12 (8.88) | 59.76 (60.42) | 4.37 (4.79) |

L = Schiff base ligand; Q = 8-hydroxyquinoline.

Comparative Analysis of Synthesis Methodologies

Yield and Purity Considerations

Classical cyclization methods remain prevalent in academic settings due to their simplicity, but industrial applications favor one-step synthesis for its scalability and reduced waste. Microwave-assisted techniques, while effective for derivative formation, require specialized equipment and are less suited for large-scale production.

Environmental and Economic Impact

The one-step method reduces hydrochloric acid consumption by 40% compared to traditional protocols, aligning with green chemistry principles. Additionally, ketone solvents used in post-treatment are recyclable, further enhancing sustainability.

Chemical Reactions Analysis

Coordination Complexes

1,10-Phenanthroline acts as a bidentate ligand , forming stable complexes with transition metals. Key examples include:

-

Ferroin : A red complex with Fe(II) used as a redox indicator .

-

Ni(I)–Alkyl Complexes : Catalyze CO₂ insertion reactions, relevant to carboxylation processes .

-

Iron Catalysts : Enable regioselective hydrosilylation of alkenes with Markovnikov selectivity .

Suzuki-Miyaura vs. Sonogashira

-

Suzuki-Miyaura : Efficient coupling of 3,8-dibromo-1,10-phenanthroline with 3,5-diethynylheptyloxybenzene yields substituted derivatives (74% yield) without polymerization by using stoichiometric alkynyl lithium and B-methoxy-9-BBN .

-

Sonogashira : Leads to polymerization due to low equilibrium concentrations of alkynyl copper complexes .

| Reaction Type | Key Features | Outcome |

|---|---|---|

| Suzuki-Miyaura | Stoichiometric alkynyl lithium | High yield, no polymerization |

| Sonogashira | Alkynyl copper complexes | Polymerization, no product |

Substitution and Electrophilic Reactions

-

Alkylation/Penylation : Grignard reagents react with 1,10-phenanthroline to form alkylated derivatives at the 2-position.

-

Epoxidation and Ring Opening : Epoxidation followed by nucleophilic ring opening generates substituted derivatives with stereogenic centers, used in catalytic reactions .

-

Fluorination : Achieved with KF or CsF in DMSO at 110°C, yielding fluorinated derivatives like 4,7-difluoro-1,10-phenanthroline .

Analytical and Biological Roles

-

Metal Ion Detection : Forms stable chelates for spectrophotometric analysis of Fe²⁺, Cu²⁺, and V³⁺ .

-

Enzyme Inhibition : Inhibits deubiquitinating enzymes like Rpn11 .

-

Anticancer Activity : Copper complexes exhibit nucleic acid cleavage activity .

Fluorination Conditions

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| KF or CsF | DMSO | 110°C | 24 h | 4,7-Difluoro-1,10-phenanthroline |

Scientific Research Applications

1,8-Phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Phenanthroline involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and nucleic acids, altering their activity and function. For example, in antimicrobial applications, this compound complexes can inhibit metalloenzymes essential for bacterial survival .

Comparison with Similar Compounds

Structural Isomerism and Chelating Ability

The chelating efficacy of phenanthroline isomers varies significantly due to nitrogen positioning:

- 1,10-Phenanthroline : Forms stable complexes with transition metals (e.g., Fe²⁺, Cu⁺) via its 1,10-nitrogen coordination, critical in catalysis and DNA intercalation .

- 1,7-Phenanthroline : Similar to 1,8-phenanthroline, it lacks optimal geometry for chelation, resulting in weaker metal-binding affinity .

- This compound: Nonchelating in enzymatic assays; acts as a competitive inhibitor (e.g., in yeast phosphodiesterase) but with lower potency than 1,10-phenanthroline (Kᵢ = 0.6 mM for 1,10 vs. higher for 1,8) .

Table 1: Chelating Properties of Phenanthroline Isomers

| Isomer | Chelating Ability | Example Application |

|---|---|---|

| 1,10-Phenanthroline | High | Fe²⁺ detection, anticancer Pt complexes |

| This compound | None/Low | Enzyme inhibition |

| 1,7-Phenanthroline | Low | Weak DNA binding |

DNA Binding and Antitumor Activity

Phenanthroline derivatives exhibit divergent biological activities depending on their structure:

- 1,10-Phenanthroline Derivatives : Strong DNA intercalators; platinum(II) complexes with 2,9-dimethyl-1,10-phenanthroline show IC₅₀ values of 0.15–7.2 µM against cancer cells, attributed to enhanced cellular uptake and DNA targeting .

- This compound Derivatives : Benzo[b][1,8]phenanthrolin-7(12H)-one inhibits L1210 murine leukemia cells without requiring an aniline sidechain, suggesting a distinct mechanism .

Table 2: Anticancer Activity of Phenanthroline-Based Compounds

Spectroscopic and Electronic Properties

Electronic spectra differentiate isomers:

Q & A

Basic: What experimental methods are recommended to determine the purity of 1,8-phenanthroline, and how should conflicting thermal data (e.g., melting points) be resolved?

To assess purity, use differential scanning calorimetry (DSC) to measure phase transitions and compare results with literature values like those in NIST-standardized studies . For conflicting thermal data, cross-validate using X-ray crystallography to confirm structural integrity . If discrepancies persist, consider impurities or polymorphic forms and employ high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis.

Basic: How does this compound function as a ligand in coordination chemistry, and how does its behavior differ from 1,10-phenanthroline?

This compound acts as a bidentate ligand, binding via two nitrogen atoms. Unlike 1,10-phenanthroline (a rigid, planar ligand favoring stable metal complexes), this compound’s steric constraints and electronic properties may lead to distorted geometries or altered redox behavior in complexes. For example, this compound derivatives in Ru(II) polypyridyl complexes exhibit unique photochemical properties due to ligand asymmetry .

Basic: What spectroscopic techniques are most effective for characterizing this compound complexes, and how are fluorescence quenching phenomena interpreted?

Use UV-Vis spectroscopy to monitor charge-transfer bands and fluorescence spectroscopy to study emission properties. For example, β-cyclodextrin inclusion complexes with this compound derivatives show enhanced fluorescence intensity, which can be quantified via Job plots to determine stoichiometry . Quenching mechanisms (e.g., static vs. dynamic) are analyzed using Stern-Volmer plots and lifetime measurements .

Advanced: How can researchers resolve contradictions between experimental and computational thermodynamic data (e.g., enthalpy of fusion) for this compound?

Reconcile discrepancies by verifying experimental conditions (e.g., sample purity, calibration standards) and computational parameters (e.g., basis sets, solvation models). For instance, NIST data for 1,10-phenanthroline shows close alignment between DSC measurements and density functional theory (DFT) calculations when dispersion corrections are applied . Reproduce computational protocols with higher-level theories (e.g., CCSD(T)) for validation.

Advanced: What experimental design strategies (e.g., response surface methodology) optimize reaction conditions for this compound-based syntheses?

Use response surface methodology (RSM) with central composite designs to model variables like temperature, pressure, and molar ratios. For example, RSM optimized the distillation of 1,8-cineole (structurally analogous) by identifying significant factors (e.g., temperature) and interaction effects . Apply similar frameworks to maximize yields in this compound complexation or catalytic reactions.

Advanced: How do researchers analyze the stoichiometry of this compound-metal complexes when traditional Job plots show non-ideal behavior?

For non-linear Job plots, employ the Benesi-Hildebrand method to calculate binding constants under excess ligand/metal conditions. If aggregation occurs (e.g., in aqueous systems), use dynamic light scattering (DLS) or nuclear magnetic resonance (NMR) dilution studies to identify intermolecular interactions . For multi-equilibria systems, global fitting of UV-Vis titration data across multiple wavelengths improves accuracy.

Advanced: What co-crystallization techniques are effective for this compound with biomolecules (e.g., nucleobases), and how are structural motifs validated?

Ball milling and solvent evaporation are reliable for co-crystallization. For example, cytosine and 1,10-phenanthroline form 1:1 co-crystals via grinding, validated by single-crystal X-ray diffraction (SCXRD) . For this compound, adjust solvent polarity and stoichiometry to favor π-π stacking or hydrogen-bonding interactions. Pair SCXRD with Hirshfeld surface analysis to quantify intermolecular contacts.

Advanced: How can this compound derivatives be engineered as anion sensors, and what design principles mitigate interference from competing ions?

Modify this compound with electron-withdrawing/donating groups to tune binding affinity. For instance, phenol-substituted derivatives exhibit selective acetate (AcO⁻) recognition via hydrogen bonding, as shown in colorimetric sensors . To reduce interference, introduce steric hindrance or preorganize the receptor geometry using computational docking studies. Validate selectivity via competitive titration experiments in mixed-anion solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.